Cas no 1806057-29-3 (6-Methoxy-3-nitro-4-(trifluoromethoxy)pyridine-2-carboxaldehyde)

6-Methoxy-3-nitro-4-(trifluoromethoxy)pyridine-2-carboxaldehyde is a specialized pyridine derivative featuring a trifluoromethoxy group, nitro substitution, and a formyl functional group at the 2-position. This compound is of interest in pharmaceutical and agrochemical research due to its versatile reactivity, particularly as a building block for synthesizing heterocyclic compounds. The presence of electron-withdrawing groups (nitro and trifluoromethoxy) enhances its utility in nucleophilic substitution and condensation reactions. Its structural complexity allows for precise modifications, making it valuable in the development of bioactive molecules. The compound is typically handled under controlled conditions due to its reactive aldehyde group and potential sensitivity to light or moisture.
6-Methoxy-3-nitro-4-(trifluoromethoxy)pyridine-2-carboxaldehyde structure
1806057-29-3 structure
Product Name:6-Methoxy-3-nitro-4-(trifluoromethoxy)pyridine-2-carboxaldehyde
CAS No:1806057-29-3
MF:C8H5F3N2O5
MW:266.130912542343
CID:4839590
Update Time:2025-05-19

6-Methoxy-3-nitro-4-(trifluoromethoxy)pyridine-2-carboxaldehyde Chemical and Physical Properties

Names and Identifiers

    • 6-Methoxy-3-nitro-4-(trifluoromethoxy)pyridine-2-carboxaldehyde
    • Inchi: 1S/C8H5F3N2O5/c1-17-6-2-5(18-8(9,10)11)7(13(15)16)4(3-14)12-6/h2-3H,1H3
    • InChI Key: BCGKNCFYUKDYLY-UHFFFAOYSA-N
    • SMILES: FC(OC1C=C(N=C(C=O)C=1[N+](=O)[O-])OC)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 319
  • XLogP3: 2
  • Topological Polar Surface Area: 94.2

6-Methoxy-3-nitro-4-(trifluoromethoxy)pyridine-2-carboxaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029086562-1g
6-Methoxy-3-nitro-4-(trifluoromethoxy)pyridine-2-carboxaldehyde
1806057-29-3 97%
1g
$1,564.50 2022-04-01

Additional information on 6-Methoxy-3-nitro-4-(trifluoromethoxy)pyridine-2-carboxaldehyde

Introduction to 6-Methoxy-3-nitro-4-(trifluoromethoxy)pyridine-2-carboxaldehyde (CAS No. 1806057-29-3)

6-Methoxy-3-nitro-4-(trifluoromethoxy)pyridine-2-carboxaldehyde is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 1806057-29-3, represents a sophisticated molecular architecture that combines several functional groups, making it a valuable intermediate in the synthesis of biologically active molecules.

The structural framework of 6-Methoxy-3-nitro-4-(trifluoromethoxy)pyridine-2-carboxaldehyde incorporates a pyridine core, which is a common scaffold in many pharmacologically relevant compounds. The presence of a formyl group at the 2-position, alongside methoxy, nitro, and trifluoromethoxy substituents, endows the molecule with distinct electronic and steric properties. These features make it an intriguing candidate for further derivatization and exploration in drug discovery programs.

In recent years, there has been growing interest in pyridine derivatives due to their diverse biological activities. Pyridines serve as key motifs in numerous therapeutic agents, including antiviral, antibacterial, and anticancer drugs. The specific arrangement of substituents in 6-Methoxy-3-nitro-4-(trifluoromethoxy)pyridine-2-carboxaldehyde suggests potential interactions with biological targets such as enzymes and receptors, which are critical for modulating physiological processes.

The nitro group at the 3-position and the trifluoromethoxy group at the 4-position are particularly noteworthy. Nitro groups are known to influence electronic properties and can participate in hydrogen bonding interactions, while trifluoromethoxy groups introduce lipophilicity and metabolic stability. The combination of these groups within the pyridine core may enhance binding affinity to biological targets, making this compound a promising building block for medicinal chemistry applications.

Recent advancements in computational chemistry have enabled more efficient virtual screening and design of novel heterocyclic compounds. 6-Methoxy-3-nitro-4-(trifluoromethoxy)pyridine-2-carboxaldehyde has been subjected to molecular docking studies to evaluate its potential as an inhibitor or modulator of various enzymes implicated in diseases such as cancer and inflammation. Preliminary results indicate favorable binding profiles with certain protein targets, warranting further experimental validation.

The formyl group at the 2-position provides a reactive handle for further chemical modifications. This functionality can be utilized for condensation reactions with amines or hydrazines to form Schiff bases or hydrazones, respectively. Such derivatives have shown promise in various therapeutic contexts, including antioxidant and anti-inflammatory applications. The versatility of 6-Methoxy-3-nitro-4-(trifluoromethoxy)pyridine-2-carboxaldehyde as a precursor for structurally diverse analogs makes it an asset in synthetic organic chemistry.

The synthesis of 6-Methoxy-3-nitro-4-(trifluoromethoxy)pyridine-2-carboxaldehyde involves multi-step organic transformations that highlight the compound's synthetic complexity. Key synthetic strategies may include nucleophilic substitution reactions on halogenated pyridines, followed by functional group interconversions such as nitration and methylation. The use of protecting group strategies ensures regioselective modifications at different positions of the pyridine ring.

In the context of drug discovery pipelines, intermediates like 6-Methoxy-3-nitro-4-(trifluoromethoxy)pyridine-2-carboxaldehyde play a crucial role in bridging lead optimization and final product development. Their availability through robust synthetic routes allows researchers to rapidly explore structure-function relationships without being constrained by complex synthetic challenges. This flexibility is essential for accelerating the discovery of novel therapeutics.

The role of computational tools in predicting pharmacokinetic properties cannot be overstated. Virtual screening experiments have been conducted to assess the metabolic stability and solubility profile of 6-Methoxy-3-nitro-4-(trifluoromethoxy)pyridine-2-carboxaldehyde derivatives. These studies help guide medicinal chemists toward designing molecules with improved pharmacokinetic profiles, reducing attrition rates during drug development.

Future research directions may focus on exploring analogs of 6-Methoxy-3-nitro-4-(trifluoromethoxy)pyridine-2-carboxaldehyde that exhibit enhanced biological activity or improved drug-like properties. Strategies such as scaffold hopping or bioisosteric replacements could be employed to generate novel chemical entities with optimized efficacy and safety profiles. The pyridine core remains a privileged scaffold due to its inherent versatility and compatibility with diverse biological systems.

The integration of high-throughput screening (HTS) technologies with traditional synthetic chemistry has accelerated the identification of lead compounds. 6-Methoxy-3-nitro-4-(trifluoromethoxy)pyridine-2-carboxaldehyde serves as an example of how well-designed intermediates can streamline HTS campaigns by providing readily accessible starting points for library synthesis.

In conclusion,6-Methoxy-3-nitro-4-(trifluoromethoxy)pyridine-2-carboxaldehyde (CAS No. 1806057-29-3) represents a structurally complex and functionally rich compound with significant potential in pharmaceutical research. Its unique combination of substituents positions it as a valuable intermediate for further derivatization, enabling exploration across multiple therapeutic areas. As computational methods continue to advance, compounds like this one will remain at the forefront of drug discovery efforts aimed at addressing unmet medical needs.

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